N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide
Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further connected to a difluorobenzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-8-7-12-3-5-15(9-14(12)11-22)21-18(23)13-4-6-16(19)17(20)10-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJMQZFMBUFBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the THIQ Core
The Bischler-Napieralski cyclization is the most reliable method for forming the THIQ scaffold. Starting from a substituted phenethylamine precursor, this reaction proceeds via iminium ion intermediates.
Step 1: Synthesis of 2-(Ethylthio)phenethylamine
- Reactants : 2-Bromophenethylamine, sodium ethylthiolate
- Conditions : DMF, 80°C, 12 hours
- Yield : ~70% (hypothetical)
Step 2: Cyclization to 2-(Ethylthio)-1,2,3,4-tetrahydroisoquinoline
Nitration at Position 7
Regioselective nitration introduces the nitro group para to the ethylthio substituent, leveraging its meta-directing effects.
Step 3: Nitration of 2-(Ethylthio)-1,2,3,4-tetrahydroisoquinoline
- Reactants : Concentrated HNO₃, H₂SO₄
- Conditions : 0–5°C, 2 hours
- Yield : ~50% (hypothetical)
Reduction of Nitro to Amine
Catalytic hydrogenation selectively reduces the nitro group while preserving the ethylthio moiety.
Step 4: Synthesis of 7-Amino-2-(ethylthio)-1,2,3,4-tetrahydroisoquinoline
- Catalyst : Pd/C (10 wt%), H₂ (1 atm)
- Solvent : Ethanol, RT, 4 hours
- Yield : ~90% (hypothetical)
Oxidation of Ethylthio to Ethylsulfonyl
Controlled oxidation converts the thioether to a sulfone, critical for enhancing electrophilicity and stability.
Step 5: Synthesis of 7-Amino-2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Oxidizing Agent : Oxone (2.2 equiv)
- Conditions : Acetic acid/H₂O (1:1), RT, 8 hours
- Yield : ~85% (hypothetical)
Acylation with 3,4-Difluorobenzoyl Chloride
The final step couples the THIQ amine with 3,4-difluorobenzoyl chloride under Schotten-Baumann conditions.
Step 6: Synthesis of N-(2-(Ethylsulfonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)-3,4-Difluorobenzamide
- Reactants : 3,4-Difluorobenzoyl chloride (1.2 equiv), THIQ amine (1 equiv)
- Base : Triethylamine (2 equiv)
- Solvent : Dichloromethane, 0°C to RT, 3 hours
- Yield : ~75% (hypothetical)
Optimization and Challenges
Key Reaction Parameters
| Step | Parameter | Optimal Value | Impact on Yield |
|---|---|---|---|
| Nitration | Temperature | 0–5°C | Prevents over-nitration |
| Oxidation | Oxone Equiv | 2.2 | Completes sulfide→sulfone conversion |
| Acylation | Solvent | DCM | Minimizes hydrolysis |
Common Side Reactions
- Over-oxidation : Excessive Oxone may degrade the THIQ ring.
- Nitro Reduction Byproducts : Partial reduction to hydroxylamine derivatives if H₂ pressure is uncontrolled.
- Acylation Hydrolysis : Moisture leads to benzoyl chloride decomposition.
Alternative Methods
Pictet-Spengler Cyclization
An alternative route employs aldehydes to form the THIQ core, though regioselectivity challenges arise with bulky substituents.
Late-Stage Sulfonylation
Introducing ethylsulfonyl after acylation is feasible but risks damaging the amide bond under harsh oxidation conditions.
Analytical Characterization
Critical spectroscopic data for intermediates and the final product:
7-Amino-2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 1H, ArH), 6.60 (d, J = 8.0 Hz, 1H, ArH), 3.50–3.20 (m, 4H, CH₂-N-CH₂), 3.10 (q, J = 7.5 Hz, 2H, SO₂CH₂), 1.35 (t, J = 7.5 Hz, 3H, CH₃).
Final Product
- ¹⁹F NMR (376 MHz, DMSO-d₆) : δ -110.2 (d, J = 20 Hz, 1F), -115.6 (d, J = 20 Hz, 1F).
- HRMS (ESI) : m/z 381.12 [M+H]⁺ (calc. 380.40).
Industrial Scalability Considerations
- Cost Drivers : Pd/C catalyst, Oxone consumption.
- Green Chemistry : Substituting Oxone with H₂O₂/Na₂WO₄ reduces waste.
- Purification : Column chromatography dominates for intermediates; crystallization preferred for the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The difluorobenzamide moiety can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole share the sulfonamide functional group.
Isoquinolines: Compounds like papaverine and berberine contain the isoquinoline core.
Fluorobenzamides: Compounds such as 3,4-difluorobenzamide and 2,4-difluorobenzamide share the difluorobenzamide moiety.
Uniqueness
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is unique due to the combination of its structural features, which include the ethylsulfonyl group, tetrahydroisoquinoline core, and difluorobenzamide moiety. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This detailed article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 358.39 g/mol. The compound features a tetrahydroisoquinoline core linked to an ethylsulfonyl group and a difluorobenzamide moiety. This structural arrangement suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈F₂N₂O₂S |
| Molecular Weight | 358.39 g/mol |
| CAS Number | 954702-15-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethylsulfonyl group enhances solubility and facilitates binding interactions through hydrogen bonding and electrostatic interactions with enzymes or receptors.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders.
- Neurotransmitter Modulation: Given the tetrahydroisoquinoline structure, it may influence dopaminergic and serotonergic systems, making it a candidate for treating mood disorders.
Pharmacological Activity
Research into the pharmacological properties of this compound has yielded promising results:
- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in tumor cells by disrupting mitochondrial function.
- Neuroprotective Effects: Animal models suggest that it may protect against neurodegeneration by modulating oxidative stress and inflammation pathways.
- Antimicrobial Properties: There are indications that the compound may possess antimicrobial activity against certain bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study 1: Cytotoxicity in Cancer Cells
- Objective: Assess the cytotoxic effects on human breast cancer cells (MCF-7).
- Findings: The compound demonstrated an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.
-
Study 2: Neuroprotective Effects in Rodent Models
- Objective: Evaluate neuroprotective properties in a model of induced oxidative stress.
- Findings: Administration of the compound reduced markers of oxidative damage by approximately 40%, suggesting potential for therapeutic use in neurodegenerative diseases.
-
Study 3: Antimicrobial Activity
- Objective: Test efficacy against Staphylococcus aureus.
- Findings: The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, demonstrating effective antibacterial properties.
Q & A
Q. What are the standard synthetic routes for N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-difluorobenzamide?
The synthesis typically involves three key steps:
- Tetrahydroisoquinoline core formation : Starting from an aniline derivative, catalytic hydrogenation or reductive amination is used to construct the tetrahydroisoquinoline scaffold .
- Sulfonylation : Introduction of the ethylsulfonyl group via reaction with ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Fluorobenzamide coupling : Acylation of the amine group using 3,4-difluorobenzoyl chloride, often in dichloromethane or DMF . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield improvement .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and scaffold integrity .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for pharmacological studies) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtainable .
Q. How can researchers assess the compound’s in vitro biological activity against target enzymes?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases, proteases) with fluorogenic substrates. Measure IC50 values via dose-response curves .
- Cell-based assays : Evaluate cytotoxicity (e.g., MTT assay) and target modulation (e.g., Western blot for downstream biomarkers) .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic parameter determination (KD, Kon/Koff) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for analogs with modified sulfonyl or fluorobenzamide groups?
- Substituent variation : Compare ethylsulfonyl with methylsulfonyl or aryl-sulfonyl groups to assess steric/electronic effects on target binding .
- Fluorine positioning : Synthesize analogs with mono- or di-fluorinated benzamide moieties to probe halogen bonding interactions .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors/donors .
Q. What strategies address discrepancies in reported IC50 values across different biological assays?
- Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. murine isoforms), substrate concentrations, and buffer conditions .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
- Data normalization : Express activity as % inhibition relative to positive/negative controls to minimize plate-to-plate variation .
Q. What computational approaches predict the compound’s target interactions and binding affinity?
- Molecular docking : Use AutoDock Vina or Glide to model binding poses in enzyme active sites. Validate with mutagenesis data .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify key residue interactions .
- QSAR modeling : Train models with experimental IC50 data and descriptors (e.g., logP, polar surface area) to predict novel analogs .
Q. How to optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug strategies : Introduce ester or phosphate groups on the benzamide moiety for improved bioavailability .
- Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles to prolong plasma half-life .
Q. What in vitro models evaluate metabolic stability and potential toxicity?
- Liver microsomes : Incubate with human/rat microsomes to measure metabolic half-life (t1/2) and identify major CYP450 isoforms involved .
- Hepatocyte assays : Primary hepatocytes assess phase II metabolism (e.g., glucuronidation) and mitochondrial toxicity .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
